Methyl 6-amino-4-chloroquinoline-2-carboxylate
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Overview
Description
Methyl 6-amino-4-chloroquinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-chloroquinoline-2-carboxylate typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with appropriate amines and esters under controlled conditions. One common method includes the use of Friedländer condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like cobalt oxide or titanium dioxide under mild conditions.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide or titanium dioxide in the presence of oxygen.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, aryl halides, and organometallic reagents under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 6-amino-4-chloroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-amino-4-chloroquinoline-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and amino substituents enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications .
Biological Activity
Methyl 6-amino-4-chloroquinoline-2-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Enhances solubility and reactivity.
- Chloro Substituent : Influences biological activity through electronic effects.
- Carboxylate Group : Contributes to the compound's acidity and potential interactions with biological targets.
The molecular formula for this compound is C11H10ClN2O2, with a molecular weight of approximately 240.66 g/mol.
Antimicrobial Activity
Quinoline derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to bacterial cell death, showcasing the potential of this compound as an antibacterial agent .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Ethyl 6-chloroquinoline-2-carboxylate | S. aureus | 16 µg/mL |
4-Aminoquinoline | P. aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays, such as the MTT assay, reveal that this compound inhibits cell proliferation in a dose-dependent manner.
Case Study: Cytotoxicity Against MCF-7 Cells
In a recent study, this compound was tested against MCF-7 cells using varying concentrations (0.01 to 10 µg/mL). The results indicated an LC50 value of approximately 0.167 µg/mL, which compares favorably with standard anticancer drugs like nocodazole .
Table 2: Cytotoxic Effects on MCF-7 Cells
Concentration (µg/mL) | % Cell Viability | LC50 (µg/mL) |
---|---|---|
0.01 | 95 | |
0.10 | 80 | |
1.0 | 50 | |
10 | 15 | |
0.167 |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Enzyme Inhibition : The compound inhibits DNA gyrase and topoisomerase, disrupting DNA replication in bacteria.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms of action will be crucial for developing this compound into a viable therapeutic agent.
Properties
IUPAC Name |
methyl 6-amino-4-chloroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBTIDTDXNQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)N)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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